3-(3-Benzoylphenyl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
917909-69-4 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(3-benzoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(18)10-9-12-5-4-8-14(11-12)16(19)13-6-2-1-3-7-13/h1-11H,(H,17,18) |
InChI Key |
MYASBRUZJIHXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Contextualization Within Aromatic Carboxylic Acid Derivatives and Cinnamic Acid Analogues
3-(3-Benzoylphenyl)prop-2-enoic acid belongs to the broad class of aromatic carboxylic acids. Its structure is characterized by a phenyl ring substituted with both a benzoyl group and a propenoic acid moiety. This arrangement places it within the more specific family of cinnamic acid analogues. Cinnamic acid, or (2E)-3-phenylprop-2-enoic acid, is a naturally occurring aromatic carboxylic acid that serves as a parent structure for a vast array of derivatives. scielo.br
These analogues are distinguished by the various substituents attached to the phenyl ring. scielo.br The core structure of this compound, featuring an acrylic acid group attached to a substituted phenyl ring, allows for cis-trans isomerism, with the trans (E) isomer being the more common form. scielo.br The presence of the benzoylphenyl substituent imparts specific electronic and steric properties that influence the molecule's reactivity and potential biological interactions.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Parent Scaffold | Key Substituents |
|---|---|---|
| Cinnamic Acid | 3-Arylprop-2-enoic acid | Unsubstituted Phenyl |
| This compound | 3-Arylprop-2-enoic acid | 3-Benzoylphenyl |
Importance of the 3 Arylprop 2 Enoic Acid Scaffold in Chemical Synthesis and Bioactive Molecules
The 3-arylprop-2-enoic acid scaffold, the fundamental framework of 3-(3-Benzoylphenyl)prop-2-enoic acid, is a privileged structure in medicinal chemistry and chemical synthesis. This scaffold is a common motif in a multitude of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities.
Cinnamic acid and its derivatives are recognized for their therapeutic potential, which includes anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective properties. scielo.br The biological efficacy of these molecules is often linked to the nature and position of the substituents on the phenyl ring. scielo.br This modularity allows chemists to synthesize libraries of related compounds to explore structure-activity relationships and optimize for specific biological targets.
From a synthetic standpoint, the 3-arylprop-2-enoic acid structure offers multiple reactive sites. The carboxylic acid group can be converted to esters, amides, or other functional groups. The α,β-unsaturated system is susceptible to various addition reactions, making it a versatile building block for the synthesis of more complex molecules. nih.gov
Table 2: Reported Biological Activities of Cinnamic Acid Derivatives
| Biological Activity | Reference |
|---|---|
| Antibacterial | nih.gov |
| Antifungal | nih.gov |
| Anti-inflammatory | scielo.br |
| Anticancer | scielo.br |
| Neuroprotective | scielo.br |
Rationale for Focused Academic Research on 3 3 Benzoylphenyl Prop 2 Enoic Acid
Strategies for Direct Synthesis of the 3-Arylprop-2-enoic Acid Scaffold
The synthesis of 3-arylprop-2-enoic acids, commonly known as cinnamic acids, is a well-established area of organic chemistry. Several classical and modern methods can be adapted for the specific synthesis of this compound, starting from suitable benzaldehyde (B42025) precursors.
Adaptation of Wittig Olefination Reactions from Benzaldehyde Derivatives
The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the logical starting material would be 3-formylbenzophenone.
The reaction proceeds by reacting the benzaldehyde derivative with a stabilized phosphonium ylide, such as (triphenylphosphoranylidene)acetic acid ester. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, which is the trans isomer. wikipedia.orgorganic-chemistry.org The initial reaction yields an ester, which is then hydrolyzed in situ or in a subsequent step to afford the final carboxylic acid. scirp.orgscirp.org
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. organic-chemistry.org This ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org
Table 1: Example of Wittig Olefination for 3-Arylprop-2-enoic Acid Synthesis
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Isomer |
|---|
Multi-step Synthetic Routes involving Hydrolysis of Nitrile Precursors (by analogy to 2-(3-benzoylphenyl)propanoic acid)
An alternative, multi-step approach can be conceptualized by drawing an analogy to the synthesis of the related compound, 2-(3-benzoylphenyl)propanoic acid (ketoprofen). researchgate.netchemicalbook.com This route involves the formation of a nitrile precursor, followed by its hydrolysis to the carboxylic acid.
The synthesis could begin with 3-formylbenzophenone. An aldol-type condensation with acrylonitrile (B1666552) could yield 3-(3-benzoylphenyl)-2-cyano-prop-2-enenitrile. Subsequent reduction and modification would be required to produce the target prop-2-enoic acid structure. A more direct analogous path involves converting an appropriate alkyl halide to a nitrile via an SN2 reaction with a cyanide salt, thereby extending the carbon chain. lumenlearning.com
Once the nitrile precursor is obtained, it can be hydrolyzed to the carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, typically by heating under reflux. libretexts.orgbyjus.comchemistrysteps.com
Acid-catalyzed hydrolysis: The nitrile is heated with a dilute acid like hydrochloric acid. This directly produces the carboxylic acid and an ammonium (B1175870) salt. byjus.comchemistrysteps.com
Base-catalyzed hydrolysis: The nitrile is heated with an alkali solution, such as sodium hydroxide (B78521). This initially forms a carboxylate salt and ammonia. A subsequent acidification step with a strong acid is required to liberate the free carboxylic acid. libretexts.orgchemistrysteps.com
This method offers a robust way to introduce the carboxyl group, leveraging the stability and reactivity of the nitrile functional group. lumenlearning.comresearchgate.net
Exploration of Green Chemistry Approaches for 3-Arylprop-2-enoic Acid Synthesis
In recent years, the principles of green chemistry have been increasingly applied to classical organic reactions to reduce waste, avoid hazardous solvents, and improve energy efficiency. Several "green" methods for synthesizing cinnamic acids can be adapted for this compound.
One prominent green approach is the use of water as a reaction solvent. mdpi.com For instance, Wittig reactions can be performed in aqueous sodium hydroxide solutions, which can facilitate a one-pot olefination and subsequent hydrolysis of the resulting ester, simplifying the work-up procedure. scirp.orgscirp.orgresearchgate.net
Other established reactions for cinnamic acid synthesis, such as the Knoevenagel condensation (reacting a benzaldehyde with malonic acid) and the Perkin reaction (using acetic anhydride (B1165640) and sodium acetate), have also been adapted to be more environmentally benign. bepls.comdoubtnut.com These adaptations may involve using microwave irradiation to reduce reaction times and energy consumption or employing solvent-free conditions with solid catalysts. semanticscholar.org The Mizoroki-Heck reaction, which couples aryl halides with acrylates using a palladium catalyst, has also been developed with green principles in mind, utilizing stable and efficient catalysts. ajol.info
Table 2: Comparison of Green Synthesis Approaches for Cinnamic Acids
| Method | Key Green Principle(s) | Typical Reactants |
|---|---|---|
| Aqueous Wittig Reaction | Use of water as a solvent, one-pot procedure | Benzaldehyde, Phosphonium Ylide |
| Microwave-assisted Knoevenagel | Reduced energy consumption and reaction time | Benzaldehyde, Malonic Acid |
| Solvent-free Perkin Reaction | Elimination of volatile organic solvents | Benzaldehyde, Acetic Anhydride |
Targeted Chemical Modifications and Transformations of the Compound
The structure of this compound offers two primary reactive sites for further chemical modification: the carboxylic acid moiety and the carbon-carbon double bond of the prop-2-enoic acid chain.
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it can be readily converted into a variety of derivatives. nih.gov Such derivatization is often performed to alter the molecule's physical properties or to prepare it for subsequent analytical procedures or biological assays. nih.govresearchgate.net
Common derivatization reactions include:
Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester. This is a fundamental transformation used to protect the carboxylic acid or to create more lipophilic analogues. colostate.edu
Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acid chloride (using thionyl chloride) or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comnih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and would also likely reduce the benzophenone (B1666685) ketone.
These modifications allow for the systematic alteration of the molecule's properties for various chemical and pharmaceutical applications.
Reactions Involving the Prop-2-enoic Acid Double Bond (e.g., Michael Additions, Hydrogenation, Cycloadditions)
The α,β-unsaturated carbonyl system of the prop-2-enoic acid moiety makes the double bond susceptible to a range of addition reactions.
Michael Additions: As an α,β-unsaturated carboxylic acid, the compound can act as a Michael acceptor. organic-chemistry.org It can undergo conjugate addition (1,4-addition) with a wide variety of nucleophiles (Michael donors), such as enolates, amines, and thiols. ewadirect.comchemistrysteps.com This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the carboxyl group. organicchemistrytutor.comacs.org
Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or rhodium. chemmethod.comasianpubs.org The use of hydrogen gas or a hydrogen transfer agent like formic acid or 1,4-cyclohexadiene (B1204751) can convert this compound into 3-(3-benzoylphenyl)propanoic acid. chemmethod.comresearchgate.netacs.org This transformation saturates the propenoic acid chain while typically leaving the aromatic rings and the carboxylic acid group intact, although forcing conditions can also reduce the benzophenone ketone or the aromatic rings. researchgate.net
Cycloadditions: The alkene double bond can participate in cycloaddition reactions. A notable example for cinnamic acid derivatives is the [2+2] photocycloaddition. wikipedia.orgyoutube.com Upon exposure to UV light, two molecules of the acrylic acid can dimerize to form a cyclobutane (B1203170) ring, leading to derivatives of truxillic or truxinic acids. rsc.org This reaction can be used to create complex, polycyclic structures from relatively simple precursors. The regiochemistry and stereochemistry of the cycloaddition are often controlled by the arrangement of the molecules in the crystal lattice or by the use of templates. rsc.org
Functionalization of the Benzoyl and Phenyl Aromatic Rings
The structure of this compound contains two distinct phenyl rings that are susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the electronic nature of the substituents on each ring.
The Benzoyl-Substituted Phenyl Ring: The phenyl ring directly attached to the carbonyl of the benzoyl group is deactivated by the electron-withdrawing nature of the ketone. The carbonyl group is a meta-directing substituent. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions meta to the benzoyl group, and would require forcing conditions due to the deactivation of the ring. libretexts.orglibretexts.orgkhanacademy.org
Detailed studies specifically documenting the electrophilic functionalization of the aromatic rings in this compound are not extensively reported in readily available literature. However, the predicted reactivity is based on the foundational principles of electrophilic aromatic substitution. libretexts.orglibretexts.org
Utility of this compound as a Precursor in Heterocyclic Synthesis
This compound, a member of the β-aroylacrylic acid family, is a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its poly-electrophilic nature, featuring an α,β-unsaturated ketone system and a carboxylic acid, allows for diverse reactions with various nucleophiles. researchgate.net
Reactions with Binucleophiles for Fused Heterocycle Formation (e.g., Pyridazinones, Furanones, Pyrimidine (B1678525) Thiones)
The reaction of β-aroylprop-2-enoic acids with binucleophiles is a cornerstone for building fused heterocyclic systems. These reactions often proceed via an initial Michael addition, followed by an intramolecular cyclization and dehydration.
Pyridazinone Formation: One of the most common applications is the synthesis of pyridazin-3(2H)-one derivatives. This is typically achieved by reacting the β-aroylprop-2-enoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄) in a suitable solvent like ethanol (B145695) under reflux. researchgate.net The reaction involves the initial formation of a hydrazone, followed by cyclization to yield the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. scholarsresearchlibrary.comiglobaljournal.comscispace.com This method is a general and efficient route to this important class of heterocycles. grafiati.com
Furanone Formation: 3-Aroylprop-2-enoic acids can serve as precursors for furanone derivatives. For instance, after a Michael addition reaction to saturate the double bond, the resulting γ-keto acid can be cyclized. Treatment with a dehydrating agent like acetic anhydride can induce intramolecular cyclization to form a furanone ring system. researchgate.net
Pyrimidine Thione Formation: The synthesis of pyrimidine thiones can be accomplished by reacting 3-aroylprop-2-enoic acids with thiourea (B124793). In this reaction, the thiourea acts as a binucleophile, attacking both the β-carbon of the enone system and the carboxylic acid group (or its activated form), leading to the formation of a 2-thioxo-dihydropyrimidine ring. Research on the closely related 3-(4-bromobenzoyl)prop-2-enoic acid has demonstrated its successful conversion into pyrimidine thione derivatives. researchgate.net
| Starting Material Analogue | Binucleophile | Product Class | Typical Conditions | Reference |
|---|---|---|---|---|
| 3-(Aroyl)prop-2-enoic acid | Hydrazine Hydrate | Pyridazinone | Ethanol, Reflux | researchgate.netscholarsresearchlibrary.com |
| 3-(Aroyl)prop-2-enoic acid Michael Adduct | Acetic Anhydride | Furanone | Heating | researchgate.net |
| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | Pyrimidine Thione | - | researchgate.net |
Michael Addition Reactions with Carbon and Nitrogen Nucleophiles
The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction is fundamental to many of the subsequent heterocyclic syntheses.
Carbon Nucleophiles: Active methylene (B1212753) compounds are effective carbon nucleophiles for Michael addition reactions with β-aroylprop-2-enoic acids. Examples include:
Malononitrile: Reacts in the presence of a base to form a Michael adduct, which can then be used to synthesize pyridine (B92270) derivatives. researchgate.net
Ethyl Cyanoacetate: Adds similarly to malononitrile, providing another versatile intermediate for further cyclizations. researchgate.net
Acetylacetone: This β-diketone adds to the enoic acid system under Michael conditions, yielding a 1,5-dicarbonyl compound that can be cyclized into various heterocycles. researchgate.net
Nitrogen Nucleophiles: Aza-Michael addition is also a prominent reaction. Various nitrogen-based nucleophiles can be employed:
Amines: Primary and secondary amines can add to the β-position of the unsaturated system. wikipedia.orgresearchgate.net
Aromatic Diamines: Reagents like 1,2-diaminobenzene react via an initial Michael addition of one amino group, followed by an intramolecular condensation of the second amino group with the ketone, leading to the formation of benzodiazepine-related structures. researchgate.net
| Starting Material Analogue | Nucleophile | Nucleophile Type | Product Type | Reference |
|---|---|---|---|---|
| 3-(4-Bromobenzoyl)prop-2-enoic acid | Malononitrile | Carbon | Michael Adduct | researchgate.net |
| 3-(4-Bromobenzoyl)prop-2-enoic acid | Ethyl Cyanoacetate | Carbon | Michael Adduct | researchgate.net |
| 3-(4-Bromobenzoyl)prop-2-enoic acid | Acetylacetone | Carbon | Michael Adduct | researchgate.net |
| 3-(4-Bromobenzoyl)prop-2-enoic acid | 1,2-Diaminobenzene | Nitrogen | Cyclized Adduct | researchgate.net |
Asymmetric Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, it is a direct precursor to the highly significant chiral non-steroidal anti-inflammatory drug (NSAID), Ketoprofen, which is 2-(3-benzoylphenyl)propanoic acid. chemistryviews.org The pharmacological activity of Ketoprofen resides almost exclusively in the (S)-enantiomer. google.com Therefore, the development of asymmetric methods to synthesize this chiral analogue is of paramount importance.
Two primary strategies are employed:
Resolution of Racemates: This approach involves the synthesis of racemic 2-(3-benzoylphenyl)propanoic acid, followed by the separation of the enantiomers. A highly effective method is enzymatic kinetic resolution. Lipases are commonly used to selectively catalyze the hydrolysis of a racemic ester of Ketoprofen. The enzyme preferentially hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to yield enantiomerically pure (S)-Ketoprofen. google.comnih.gov
Direct Asymmetric Synthesis: These methods aim to create the desired stereocenter directly. Various approaches have been developed, although some industrial processes may involve hazardous reagents. chemistryviews.orgacs.org Modern strategies focus on asymmetric catalysis, such as the asymmetric hydrogenation of the double bond in this compound or a related precursor using a chiral catalyst. Another approach involves the asymmetric alkylation of a suitable prochiral precursor. These methods, while often more complex to develop, can be more efficient as they avoid the loss of 50% of the material inherent in classical resolution.
The development of greener and more efficient asymmetric syntheses for Ketoprofen and other chiral analogues derived from this compound remains an active area of research in process chemistry. chemistryviews.orgacs.org
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure of this compound, confirming its elemental composition and the connectivity of its atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)
High-resolution NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The (E)-isomer of this compound has been characterized using both ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons appear in the downfield region, typically between δ 7.4 and 8.1 ppm, reflecting the deshielding effects of the aromatic rings and the benzoyl group. The olefinic protons of the prop-2-enoic acid moiety are observed as doublets, with a large coupling constant characteristic of a trans configuration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbons of the benzoyl and carboxylic acid groups are typically found in the most downfield region of the spectrum, around δ 166-196 ppm. The aromatic and olefinic carbons resonate in the region of δ 119-145 ppm.
Interactive Data Table: NMR Spectroscopic Data for (E)-3-(3-benzoylphenyl)acrylic acid
| Technique | Solvent | Chemical Shift (δ) / ppm | Assignment |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 8.03 (s, 1H) | Aromatic CH |
| ¹H NMR | CDCl₃ | 7.86 (d, J = 7.7 Hz, 1H) | Aromatic CH |
| ¹H NMR | CDCl₃ | 7.79 (d, J = 7.7 Hz, 1H) | Aromatic CH |
| ¹H NMR | CDCl₃ | 7.75 (d, J = 16.0 Hz, 1H) | Olefinic CH |
| ¹H NMR | CDCl₃ | 7.63 (t, J = 7.5 Hz, 1H) | Aromatic CH |
| ¹H NMR | CDCl₃ | 7.56 (t, J = 7.7 Hz, 1H) | Aromatic CH |
| ¹H NMR | CDCl₃ | 7.49 (t, J = 7.5 Hz, 2H) | Aromatic CH |
| ¹H NMR | CDCl₃ | 6.55 (d, J = 16.0 Hz, 1H) | Olefinic CH |
| ¹³C NMR | CDCl₃ | 196.2 | C=O (ketone) |
| ¹³C NMR | CDCl₃ | 171.1 | C=O (acid) |
| ¹³C NMR | CDCl₃ | 145.4 | Olefinic CH |
| ¹³C NMR | CDCl₃ | 137.9 | Aromatic C |
| ¹³C NMR | CDCl₃ | 137.4 | Aromatic C |
| ¹³C NMR | CDCl₃ | 134.9 | Aromatic C |
| ¹³C NMR | CDCl₃ | 132.9 | Aromatic CH |
| ¹³C NMR | CDCl₃ | 131.9 | Aromatic CH |
| ¹³C NMR | CDCl₃ | 130.1 | Aromatic CH |
| ¹³C NMR | CDCl₃ | 129.3 | Aromatic CH |
| ¹³C NMR | CDCl₃ | 128.6 | Aromatic CH |
| ¹³C NMR | CDCl₃ | 128.5 | Aromatic CH |
| ¹³C NMR | CDCl₃ | 119.5 | Olefinic CH |
Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis
While specific experimental FTIR data for this compound is not detailed in the available literature, the expected vibrational frequencies can be inferred from its functional groups. The FTIR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibrations for the ketone and carboxylic acid would result in strong absorption bands around 1685 cm⁻¹ and 1710 cm⁻¹, respectively. The C=C stretching of the alkene and aromatic rings would appear in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Expected FTIR Vibrational Frequencies
| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Aromatic/Olefinic | C-H stretch | 3100 - 3000 |
| Carboxylic Acid | C=O stretch | ~1710 |
| Ketone | C=O stretch | ~1685 |
| Olefinic/Aromatic | C=C stretch | 1600 - 1450 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₂O₃, the theoretical exact mass can be calculated. While specific experimental HRMS data is not available in the reviewed literature, the expected monoisotopic mass would be approximately 252.0786 g/mol .
Interactive Data Table: Molecular Formula and Mass Information
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₃ |
| Calculated Monoisotopic Mass | 252.0786 g/mol |
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, detailed experimental data on its crystal packing, unit cell parameters, and specific intermolecular interactions in the solid state are not available.
Crystal Packing and Unit Cell Parameters
Information regarding the crystal system, space group, and unit cell dimensions for this compound is not currently available.
Molecular Conformation and Torsion Angle Analysis
The most significant rotations occur around the following bonds:
The bond connecting the two phenyl rings via the carbonyl bridge (C-C(O)-C).
The bond linking the substituted phenyl ring to the vinyl group of the prop-2-enoic acid moiety (Aryl-C=C).
The C-C single bond within the prop-2-enoic acid chain, between the vinyl group and the carboxyl group (C-COOH).
Studies on analogous molecules, such as cinnamic acid and its derivatives, suggest that conformations favoring planarity are generally more stable due to enhanced π-electron delocalization across the aromatic ring and the acrylic acid system. uc.ptscielo.org.mx For this compound, a fully planar conformation would involve significant steric clash, particularly between the benzoyl group and the prop-2-enoic acid chain. Therefore, the molecule is expected to adopt a twisted conformation where the phenyl rings and the carboxylic acid group are rotated out of a common plane to relieve steric strain.
The specific orientation of these groups is described by torsion angles (also known as dihedral angles). While specific experimental crystallographic data for this compound is not publicly available, the key torsion angles that define its conformation can be identified. Computational chemistry studies on similar aromatic ketones and cinnamic acids provide insight into the likely rotational barriers and stable conformations. uc.ptscielo.org.mx
| Torsion Angle (Atoms Involved) | Description of Rotation | Expected Influence on Conformation |
|---|---|---|
| O=C-CAryl-CAryl | Rotation of the terminal phenyl ring relative to the central phenyl ring around the carbonyl bridge. | Determines the twist between the two aromatic rings. A non-planar arrangement is expected to minimize steric hindrance. |
| CAryl-CAryl-C=C | Rotation of the entire prop-2-enoic acid group relative to the central benzoylphenyl moiety. | Influences the degree of conjugation between the phenyl ring and the double bond. A near-planar arrangement is electronically favorable but may be sterically hindered. |
| C=C-C=O | Rotation around the single bond of the acrylic acid moiety, defining the orientation of the carboxyl group. | Determines the s-cis or s-trans conformation of the α,β-unsaturated carboxylic acid. The s-trans conformer is often more stable. scielo.org.mx |
Isomeric Characterization and Stereochemical Aspects (e.g., E/Z Isomerism of the Prop-2-enoic Acid Moiety)
The most significant stereochemical feature of this compound is the geometric isomerism arising from the restricted rotation around the carbon-carbon double bond in the prop-2-enoic acid chain. This gives rise to two distinct diastereomers: the E-isomer and the Z-isomer.
The designation of these isomers is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents attached to each carbon of the double bond based on atomic number.
For the carbon atom adjacent to the phenyl ring (Cβ): The substituents are the 3-benzoylphenyl group and a hydrogen atom. The carbon of the phenyl ring has a higher atomic number than hydrogen, so the 3-benzoylphenyl group is assigned higher priority.
For the carbon atom of the carboxyl group (Cα): The substituents are the carboxylic acid group (-COOH) and a hydrogen atom. The carbon of the carboxyl group has a higher atomic number than hydrogen, giving the -COOH group higher priority.
Based on these assignments:
The E -isomer (from the German entgegen, meaning opposite) has the two higher-priority groups (the 3-benzoylphenyl group and the -COOH group) on opposite sides of the double bond. This configuration is also commonly referred to as the trans-isomer.
The Z -isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the double bond. This is also known as the cis-isomer.
In general, for substituted acrylic acids like cinnamic acid derivatives, the E configuration is thermodynamically more stable than the Z configuration. nih.gov This is because the Z isomer often introduces significant steric repulsion between the bulky substituents (in this case, the 3-benzoylphenyl and carboxylic acid groups) being forced into proximity on the same side of the double bond. Consequently, the synthesis of this compound would be expected to yield predominantly the E-isomer.
| Isomer | Configuration | Relative Steric Hindrance | Expected Thermodynamic Stability |
|---|---|---|---|
| (E)-3-(3-Benzoylphenyl)prop-2-enoic acid | Higher priority groups are on opposite sides of the C=C bond. | Lower | Higher |
| (Z)-3-(3-Benzoylphenyl)prop-2-enoic acid | Higher priority groups are on the same side of the C=C bond. | Higher | Lower |
Theoretical and Computational Chemistry Studies on 3 3 Benzoylphenyl Prop 2 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, vibrational modes, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules the size of 3-(3-Benzoylphenyl)prop-2-enoic acid.
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, such as the B3LYP functional, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net For this compound, these calculations confirm its non-planar structure, characterized by twists between the phenyl rings and the propenoic acid group. diva-portal.org
Vibrational Frequencies: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. nih.gov A study performing DFT calculations at the BP86/def2-TZVP level of theory calculated the vibrational frequencies for the molecular, anionic, and ion pair forms of the compound. mdpi.com A noticeable difference between calculated and experimental frequencies for the C=O and O-H stretching modes is often observed, which is attributed to intermolecular hydrogen bonding in the solid state, such as the formation of carboxylic acid dimers, a factor not always accounted for in calculations of a single molecule. nih.govmdpi.com
Below is a table comparing selected experimental and calculated vibrational frequencies for this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H stretching (H-bonded) | 3306 | - |
| C=O stretching (Carboxylic Acid) | 1697 | 1743 |
| C=O stretching (Benzoyl) | ~1650 | - |
| C=C stretching | ~1640 | - |
| Data sourced from DFT calculations at the BP86/def2-TZVP level of theory. mdpi.com |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate "benchmark" energies and properties. nih.gov
For molecules like this compound, high-accuracy ab initio calculations can be used to:
Validate DFT Results: By comparing DFT-calculated energies with those from a high-level ab initio method, the accuracy of the chosen functional and basis set can be benchmarked.
Predict Thermochemical Data: These methods can be employed to calculate precise heats of formation and ionization energies. nih.gov
Analyze Intermolecular Interactions: They are particularly useful for accurately describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the molecule's behavior in the condensed phase and in biological systems.
While comprehensive ab initio studies specifically on this compound are less common in the literature due to their computational expense, the principles are widely applied to validate findings for similar organic molecules. nih.govaip.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's electronic properties and its propensity to act as an electron donor or acceptor.
HOMO: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is typically distributed over the π-conjugated system. worldscientific.com
LUMO: The LUMO is the lowest-energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. worldscientific.com
Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). nih.govmdpi.com The MEP map visually identifies the electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential) regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.gov
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | Indicates chemical reactivity and stability |
| MEP | Molecular Electrostatic Potential | Maps charge distribution, predicting interaction sites |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules. These studies are crucial for understanding how this compound behaves in different environments and how it interacts with biological targets.
Due to the presence of several single bonds, this compound can adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.
Studies combining DFT calculations and spectroscopy have revealed that the molecule can exist in several low-energy conformations. nih.gov One computational study identified nine distinct geometries corresponding to energy minima. nih.gov The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including steric hindrance and potential hydrogen bonds. The interconversion between these conformers can be mapped onto a potential energy landscape, which illustrates the energy of the molecule as a function of its geometry (e.g., dihedral angles). nih.govresearchgate.net Understanding this landscape is important because the specific conformation of the molecule can significantly influence its ability to bind to a biological receptor. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target macromolecule, typically a protein or enzyme. researchgate.net This method is instrumental in rationalizing the molecule's mechanism of action and in the design of new derivatives. nih.gov
The primary targets for this compound are cyclooxygenase (COX) enzymes (COX-1 and COX-2). Docking studies have been performed to model the interaction of this compound and its derivatives within the active sites of these enzymes. nih.govnih.gov These simulations can predict:
Binding Affinity: A scoring function estimates the binding energy, indicating the strength of the interaction.
Binding Mode: The specific orientation of the ligand in the active site.
Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. researchgate.net
For example, docking studies have shown that the carboxylic acid group of the molecule typically forms crucial hydrogen bonds with key residues like Arginine and Tyrosine in the COX active site. nih.gov Similar docking approaches have been used to explore the interaction of this compound and its derivatives with other biological targets, including Matrix Metalloproteinases (MMPs) and 5-Lipoxygenase (5-LOX). nih.govresearchgate.net
The table below summarizes findings from representative docking studies.
| Target Enzyme | PDB Code | Key Interacting Residues (Predicted) | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | 5F1A | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |
| Matrix Metalloproteinase-3 (MMP-3) | 2JT5 | - | Interaction within the catalytic domain |
| 5-Lipoxygenase (5-LOX) | 3V99 | His367, His372, His550 | Coordination with Fe ion, Hydrophobic |
| Data sourced from multiple computational studies. nih.govnih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent and selective therapeutic agents.
The development of predictive QSAR models for compounds like this compound involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. For instance, in studies of the analogous ketoprofen (B1673614) derivatives, descriptors such as molar refractivity, parachor, refractive index, surface tension, polarizability, and lipophilicity have been employed to build predictive models for anti-inflammatory activity. researchgate.netresearchgate.netjocpr.com
The process typically involves:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to develop an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted r² for an external test set of compounds. derpharmachemica.com
A hypothetical QSAR study on a series of this compound derivatives might yield a model similar to those developed for other anti-inflammatory agents, as illustrated in the following interactive data table.
| Descriptor | Coefficient | Description | Contribution to Activity |
| LogP | +0.45 | Lipophilicity | Positive correlation; increased lipophilicity may enhance membrane permeability. |
| Molar Refractivity | +0.12 | Molar volume and polarizability | Positive correlation; suggests a role for steric bulk and dispersion forces in receptor binding. |
| Dipole Moment | -0.23 | Polarity | Negative correlation; lower polarity might be favorable for crossing biological membranes. |
| HOMO Energy | -0.08 | Highest Occupied Molecular Orbital Energy | Negative correlation; a higher HOMO energy may indicate greater electron-donating ability. |
This table represents a hypothetical QSAR model for illustrative purposes.
The insights gained from QSAR and 3D-QSAR models are instrumental in the rational design of new analogues with improved therapeutic profiles. nih.gov By understanding which structural features are conducive to higher potency or selectivity, medicinal chemists can make targeted modifications to the lead compound. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, analogues with lipophilic substituents in that position can be synthesized and tested. researchgate.netnih.govresearchgate.net
In the context of this compound, rational design could involve:
Modifying the Phenyl Rings: Introduction of various substituents on the phenyl rings to modulate electronic and steric properties.
Altering the Prop-2-enoic Acid Side Chain: Esterification or amidation of the carboxylic acid group, or introduction of different functional groups on the acrylic moiety, to influence pharmacokinetic and pharmacodynamic properties.
Conformational Locking: Introducing structural constraints to lock the molecule into a more bioactive conformation.
The following table presents a hypothetical example of rationally designed analogues of this compound and their predicted activities based on a QSAR model.
| Analogue | Modification | Predicted Activity (IC50, µM) | Rationale |
| 1 | 4'-Chloro substitution | 0.5 | Increased lipophilicity and electron-withdrawing character. |
| 2 | 3'-Methoxy substitution | 1.2 | Introduction of a hydrogen bond donor/acceptor. |
| 3 | Methyl ester | 2.5 | Increased lipophilicity and altered hydrogen bonding capacity. |
| 4 | Amide with piperidine | 0.8 | Introduction of a basic nitrogen and increased steric bulk. |
This table is for illustrative purposes and the predicted activities are hypothetical.
Advanced Computational Studies on Intermolecular Interactions
A deeper understanding of the biological activity of a molecule requires a detailed analysis of its interactions with its biological target at the atomic level. Advanced computational methods provide the tools to dissect these complex intermolecular forces.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for analyzing intermolecular interactions. q-chem.comarxiv.org Unlike supermolecular methods that calculate the interaction energy as the difference between the energy of the complex and the energies of the isolated monomers, SAPT directly calculates the interaction energy and decomposes it into physically meaningful components: github.ionih.gov
Electrostatics: The classical Coulombic interaction between the static charge distributions of the monomers.
Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.
Induction (or Polarization): The attraction resulting from the distortion of the electron cloud of one monomer by the static charge distribution of the other.
Dispersion: A long-range attractive interaction arising from the correlated fluctuations of electrons in the interacting monomers.
A SAPT analysis of the interaction between this compound and an amino acid residue in a receptor-binding site could reveal the dominant forces driving the binding, as shown in the hypothetical data below.
| Interaction Pair | Total Interaction Energy (kcal/mol) | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) |
| Carboxyl - Arginine | -8.5 | -12.0 | +7.0 | -2.5 | -1.0 |
| Benzoyl - Phenylalanine | -4.2 | -1.5 | +3.0 | -0.7 | -5.0 |
| Phenyl - Leucine | -2.1 | -0.5 | +1.5 | -0.3 | -2.8 |
This table presents hypothetical SAPT energy components for illustrative purposes.
Computational chemistry is well-suited for investigating reaction mechanisms, including proton transfer events, which are fundamental to many biological processes. kanazawa-u.ac.jp For this compound, the carboxylic acid group is a potential proton donor, and its protonation state can significantly influence its interactions and reactivity. Computational studies can map out the potential energy surface for proton transfer from the carboxylic acid to a nearby acceptor, such as a basic amino acid residue in an enzyme active site. mdpi.com
These investigations often involve:
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products.
Studies on related acrylic acid derivatives have shown that catalysts can facilitate proton transfer, and the presence of a hydrogen bond network is crucial for efficient proton transport. rsc.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. researchgate.net It provides a detailed picture of charge distribution, orbital interactions, and the nature of chemical bonds. NBO analysis is particularly useful for quantifying charge transfer and the strength of hydrogen bonds. nih.govperiodicodimineralogia.it
Key aspects of NBO analysis include:
Natural Atomic Charges: A more chemically intuitive representation of the electron distribution than Mulliken charges.
Second-Order Perturbation Theory Analysis: This analysis within the NBO framework quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the interaction, such as a hydrogen bond or other charge transfer phenomena. niscair.res.in
An NBO analysis of a hydrogen bond between the carboxylic acid group of this compound and a water molecule could provide the following information:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(O) of water | σ(O-H) of carboxylic acid | 8.2 | Hydrogen Bond |
| LP(O) of carbonyl | σ(O-H) of water | 5.5 | Hydrogen Bond |
This table presents hypothetical NBO analysis data for illustrative purposes.
Chemical Reactivity and Transformation Mechanisms of 3 3 Benzoylphenyl Prop 2 Enoic Acid
Mechanistic Investigations of Synthetic Routes
The synthesis of 3-(3-benzoylphenyl)prop-2-enoic acid can be approached through several pathways, often involving the construction of the acrylic acid moiety on a pre-formed benzophenone (B1666685) core.
Detailed kinetic and transition state analyses for the specific synthesis of this compound are not extensively reported in the literature. However, plausible synthetic routes, such as the Wittig or Horner-Wadsworth-Emmons olefination of 3-benzoylbenzaldehyde, would follow established mechanisms.
In a typical Wittig reaction, the rate-determining step is often the nucleophilic attack of the ylide on the aldehyde carbonyl, followed by the formation of a four-membered oxaphosphetane intermediate. The decomposition of this intermediate to form the alkene and triphenylphosphine (B44618) oxide is generally rapid. The stereoselectivity (E/Z) of the resulting alkene is heavily influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as those required to form the α,β-unsaturated ester precursor, typically favor the formation of the E-isomer (trans). Computational studies on analogous systems provide insights into the low-energy transition states of the oxaphosphetane formation and its subsequent stereoselective collapse.
Transition-metal catalyzed reactions offer efficient routes to this compound and its esters. One notable pathway involves the palladium-catalyzed carbonylation of 3-vinylbenzophenone or the palladium-catalyzed coupling of 3-bromobenzophenone (B87063) with an acrylic acid synthon. scielo.br
A specific synthesis involves the palladium-catalyzed carbonylation of 3-ethynylbenzophenone. scielo.br This alkyne can be converted with high regioselectivity into the corresponding methyl ester, methyl α-(3-benzoylphenyl)acrylate, which upon hydrolysis yields the target acid. scielo.br The optimization of such catalytic cycles involves screening ligands, solvents, and reaction conditions to maximize yield and regioselectivity. The choice of palladium catalyst, such as a system composed of PdCl₂(PPh₃)₂ and copper(I) iodide, is crucial for the initial coupling reaction to form the alkyne precursor. scielo.br Subsequent asymmetric hydrogenation of the acrylic acid using a chiral catalyst like Ru-(S)-BINAP can be used to produce chiral propanoic acids, demonstrating a pathway from the propenoic acid to its saturated analogue. scielo.br
Table 1: Catalytic Steps in a Synthetic Approach to this compound
| Step | Reactant | Catalyst System | Product | Yield | Regioselectivity |
|---|---|---|---|---|---|
| Carbonylation | 3-Ethynylbenzophenone | Pd-catalyst | Methyl α-(3-benzoylphenyl)acrylate | 93% | 97% |
| Hydrolysis | Methyl α-(3-benzoylphenyl)acrylate | Acid/Base | α-(3-Benzoylphenyl)acrylic acid | High | N/A |
| Asymmetric Hydrogenation | α-(3-Benzoylphenyl)acrylic acid | Ru-(S)-BINAP | (S)-Ketoprofen | High | 95% optical yield |
Data sourced from a study on transition-metal catalyzed synthesis. scielo.br
Mechanistic Studies of Functional Group Interconversions
The carboxylic acid group of this compound readily undergoes esterification and amidation through well-established mechanisms.
Esterification: The most common mechanism is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated sulfuric acid). chemguide.co.ukchemguide.co.uk The mechanism proceeds via several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com
The reaction is reversible, and product formation is favored by removing water as it forms. chemguide.co.uk Alternative methods include conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. google.com
Amidation: The formation of amides from this compound typically requires activation of the carboxylic acid, as amines are basic and would otherwise engage in an acid-base reaction. A common method involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine nucleophile, forming the amide bond and releasing dicyclohexylurea as a byproduct. The prodrug approach, converting the carboxylic acid to an ester or amide, is a common strategy for related non-steroidal anti-inflammatory drugs (NSAIDs) to modify their properties. researchgate.netresearchgate.netresearchgate.net
The conjugated system in this compound is a classic Michael acceptor, susceptible to nucleophilic conjugate addition at the β-carbon. This reactivity is a cornerstone for synthesizing more complex heterocyclic structures. researchgate.net
The general mechanism involves the attack of a soft nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system. This breaks the C=C π-bond, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of the α-carbon yields the final 1,4-adduct.
A variety of nitrogen-based nucleophiles have been shown to react with 3-aroylprop-2-enoic acids, leading to diverse products. researchgate.net
Table 2: Michael Addition Reactions with 3-Aroylprop-2-enoic Acid Analogues
| Nucleophile | Resulting Adduct / Product Type |
|---|---|
| 1,2-Diaminobenzene | Propanoic acid derivative |
| 2,3-Diaminopyridine | Propanoic acid derivative |
| Ethyl cyanoacetate | Michael adduct |
| Malononitrile | Michael adduct |
| 3,5-Dimethylpyrazole | Michael adduct |
| Hydrazine (B178648) Hydrate (B1144303) | Pyridazinone derivatives after cyclization |
Data adapted from studies on 3-aroylprop-2-enoic acids. researchgate.net
These addition reactions demonstrate the utility of the α,β-unsaturated system as an electrophilic building block in organic synthesis. researchgate.net
Photochemical Reactions and Photo-induced Transformations
The benzophenone group in this compound acts as the primary chromophore and is responsible for its significant photochemical activity. While specific studies on this exact isomer are limited, extensive research on the closely related drug Ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid) provides a strong basis for understanding its photo-induced transformations, as both share the same photoactive moiety. rsc.orgrsc.org
Upon absorption of UV radiation (particularly UV-A), the benzophenone moiety is excited from the ground state (S₀) to a singlet excited state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet excited state (T₁). acs.org This triplet state is a diradical and is the key intermediate responsible for subsequent photochemical reactions.
The primary photochemical pathway for Ketoprofen, and by strong analogy for this compound, is decarboxylation. nih.gov The proposed mechanism involves:
Excitation and Intersystem Crossing: KPF(S₀) + hν → KPF(S₁) → KPF(T₁).
Decarboxylation: The triplet state of the deprotonated carboxylate anion undergoes spontaneous decarboxylation to form a carbanion. acs.orgnih.gov This process is much less favorable for the neutral, protonated acid.
Proton Abstraction: The resulting carbanion is highly reactive and rapidly abstracts a proton from the surrounding medium (e.g., water or other proton donors) to form a stable decarboxylated radical product, 3-ethylbenzophenone (B196072) ketyl biradical (EBPH). nih.govresearchgate.net
The efficiency of this process is significant, and the formation of reactive species like the carbanion and subsequent radicals is the basis of the phototoxicity observed with compounds containing this chromophore. rsc.org The presence of the conjugated double bond in this compound, as opposed to the saturated side chain in ketoprofen, may offer additional photochemical pathways, such as E/Z isomerization or [2+2] cycloadditions, though decarboxylation via the benzophenone triplet state is expected to be a dominant process.
Studies using titanium dioxide (TiO₂) as a photocatalyst have shown that it can significantly enhance the degradation of ketoprofen under UV irradiation, following a Langmuir-Hinshelwood mechanism where the molecule is adsorbed onto the catalyst surface before degradation occurs. mdpi.comresearchgate.net Similar photocatalytic degradation would be expected for this compound.
Table 3: Key Species in the Phototransformation of the 3-Benzoylphenyl-propionic/enoic Acid Chromophore
| Species | Role in Mechanism |
|---|---|
| Triplet Excited State (T₁) | Key reactive intermediate formed after UV absorption and intersystem crossing. acs.org |
| Carbanion | Formed via decarboxylation of the excited triplet state. nih.gov |
| 3-Ethylbenzophenone Ketyl Biradical (EBPH) | Stable product formed after the carbanion abstracts a proton. nih.gov |
| Reactive Oxygen Species (ROS) | Can be generated by energy transfer from the triplet state to molecular oxygen. acs.org |
Electrochemistry of the Benzoylphenyl Moiety and Propenoic Acid Scaffold
The electrochemical behavior of this compound is dictated by the redox-active centers present in its molecular structure: the benzoylphenyl moiety and the propenoic acid scaffold. While specific electrochemical studies on this particular compound are not extensively documented, a comprehensive understanding can be derived from the well-established electrochemical characteristics of its constituent functional groups. The benzoylphenyl group, containing a diaryl ketone, and the propenoic acid group, an α,β-unsaturated carboxylic acid, each contribute distinct electrochemical signatures.
The benzoylphenyl portion of the molecule is expected to undergo reduction at the carbonyl group. Studies on analogous aromatic ketones, such as benzil (B1666583) and its derivatives, reveal that the electrochemical reduction typically proceeds through a series of one-electron transfer steps. researchgate.net In aprotic media, this process often involves the initial formation of a radical anion, which can then be further reduced to a dianion at a more negative potential. The stability of these intermediates is highly dependent on the solvent system and the presence of proton donors. In protic media, the reduction mechanism can become more complex, often involving protonation steps coupled with electron transfers, leading to the formation of alcohol functionalities.
The propenoic acid scaffold, specifically the α,β-unsaturated system, is also electrochemically active. This moiety can undergo reduction, typically at the carbon-carbon double bond. The presence of the carboxylic acid group influences the reduction potential and mechanism. For instance, the electrochemical reduction of cinnamic acid derivatives can be utilized for various synthetic transformations. academie-sciences.fr The reduction of the double bond can proceed via a two-electron, two-proton process to yield the corresponding saturated carboxylic acid. The exact potential at which this reduction occurs is influenced by the pH of the medium and the nature of the substituents on the aromatic ring.
Furthermore, the carboxylic acid group itself can be electrochemically reduced, although this typically requires more negative potentials than the reduction of the conjugated double bond or the benzoyl ketone. The reduction of aromatic carboxylic acids can lead to the formation of the corresponding aldehydes or alcohols, depending on the reaction conditions. acs.orgoup.com
| Moiety | Expected Electrochemical Process | Influencing Factors | Potential Products |
| Benzoylphenyl | Reduction of the ketone carbonyl group | Solvent, Proton availability | Radical anion, Dianion, Secondary alcohol |
| Propenoic Acid (α,β-unsaturated) | Reduction of the carbon-carbon double bond | pH, Electrode material | Saturated carboxylic acid |
| Propenoic Acid (Carboxylic Acid) | Reduction of the carboxyl group | Electrode potential, Reaction conditions | Aldehyde, Primary alcohol |
Table 1: Summary of Expected Electrochemical Behavior of Functional Moieties in this compound
This interactive table summarizes the primary electrochemical processes anticipated for the key functional groups within the this compound molecule, based on the behavior of analogous structures.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 3 3 Benzoylphenyl Prop 2 Enoic Acid and Analogues
Impact of Benzoylphenyl Substituent Variations on Biological Activity
The benzoylphenyl core is a critical determinant of the biological activity of this class of compounds. Variations in the substituents on the aromatic rings can significantly modulate potency and selectivity, particularly for cyclooxygenase (COX) enzyme inhibition.
Research into ketoprofen (B1673614) analogues has shown that replacing the terminal phenyl ring with other moieties or introducing specific pharmacophore groups can dramatically enhance COX-2 selectivity. researchgate.net For instance, the introduction of azido (B1232118) (N₃), methylsulfonyl (SO₂Me), or acetamido (NHCOMe) groups at the para-position of the terminal phenyl ring leads to a substantial increase in COX-2 selectivity. Molecular modeling studies suggest that these substituents can insert into a secondary pocket of the COX-2 active site, interacting with key amino acid residues like Arginine (Arg)513, which is not as accessible in the COX-1 isoform. researchgate.net Among these, analogues with an azido group exhibited the highest potency and selectivity for COX-2, even surpassing the reference drug celecoxib. researchgate.net
| Compound | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|---|
| Ketoprofen | - | 11.5 | 1.5 | 7.7 |
| Analogue 8a | Azido (N₃) | >100 | 0.077 | >1298.7 |
| Analogue 8b | Azido (N₃) | >100 | 0.085 | >1176.5 |
| Celecoxib (Reference) | - | 15.2 | 0.081 | 187.7 |
Role of the Prop-2-enoic Acid Moiety in Molecular Recognition and Function
Firstly, the carboxylic acid group is a common feature in most traditional NSAIDs and is known to be crucial for their anti-inflammatory mechanism, which involves the inhibition of COX enzymes. acs.orgtandfonline.com This acidic moiety can form critical interactions, such as salt bridges, with positively charged residues (e.g., Arg409 and Lys413) in the binding sites of proteins like serum albumin. acs.org However, this free carboxylic acid is also implicated in the gastrointestinal side effects associated with many NSAIDs. tandfonline.comrjptonline.org Consequently, a common strategy to mitigate these effects is the modification of this group, for example, through esterification or amidation, to create prodrugs that mask the acidic functionality. rjptonline.orgnih.gov
Secondly, the presence of the carbon-carbon double bond (the "en" in prop-2-enoic acid) makes the molecule a derivative of cinnamic acid. Cinnamic acid and its analogues are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.goveurekaselect.com This unsaturated bond introduces conformational rigidity to the side chain compared to the flexible propanoic acid side chain of ketoprofen. nih.gov This structural difference can influence how the molecule fits into and interacts with the active sites of target enzymes, potentially leading to a distinct pharmacological profile.
Stereochemical Influences on Activity (e.g., E/Z Isomers and Chirality of Side Chains)
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the biological activity of molecules. For 3-(3-benzoylphenyl)prop-2-enoic acid and its analogues, two key stereochemical aspects are relevant: E/Z isomerism and chirality.
The double bond in the prop-2-enoic acid side chain gives rise to geometric isomers, designated as E (entgegen or trans) and Z (zusammen or cis). The trans- or E-isomer of cinnamic acid derivatives is generally more stable and is the predominant form found in nature. mdpi.com The specific geometry of this double bond dictates the spatial orientation of the carboxylic acid relative to the benzoylphenyl core, which can profoundly affect the molecule's ability to bind to its biological target. Synthetic methods for producing these compounds can sometimes result in a mixture of E and Z isomers. researchgate.net
While this compound itself is achiral, its saturated analogue, ketoprofen (2-(3-benzoylphenyl)propanoic acid), possesses a chiral center at the second carbon of the propanoic acid chain. This results in two enantiomers, (S)-ketoprofen and (R)-ketoprofen. The anti-inflammatory activity of ketoprofen is primarily attributed to the (S)-enantiomer. Molecular docking studies have confirmed that the different enantiomers can adopt distinct binding conformations within the active site of target proteins like albumin. researchgate.net This highlights that for chiral analogues within this chemical family, the specific stereoisomer is a key determinant of biological function.
Design and Evaluation of Hybrid Molecules and Conjugates
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or synergistic biological profile. This strategy has been extensively applied to the ketoprofen scaffold, providing a blueprint for the development of analogues from this compound.
One approach involves creating hybrids of ketoprofen with various N-containing heterocyclic compounds, such as piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline. researchgate.netmdpi.com These hybrid molecules have demonstrated superior in vitro anti-inflammatory and antioxidant activities compared to the parent drug. mdpi.combas.bg For example, hybrids containing tetrahydroquinoline and tetrahydroisoquinoline cores showed a higher degree of protection against albumin denaturation than ketoprofen and ibuprofen. mdpi.com
Another strategy is the conjugation of the core molecule to targeting moieties. Ketoprofen has been conjugated to peptides like RGD (Arginine-Glycine-Aspartic acid) and NGR (Asparagine-Glycine-Arginine) for targeted cancer therapy. nih.gov These peptides guide the drug to cancer cells that overexpress specific receptors, leading to significantly higher cytotoxic activity against these cells compared to ketoprofen alone. nih.gov Similarly, creating hybrids with other biologically active molecules, such as the antimalarial drug primaquine, has resulted in compounds with potent antioxidant and anti-inflammatory activities. nih.gov
| Compound | Inhibition of Albumin Denaturation (IAD) IC₅₀ (µg/mL) | Hydrogen Peroxide Scavenging Activity (HPSA) IC₅₀ (µg/mL) |
|---|---|---|
| Ketoprofen (Ket) | 345.56 | >100 |
| Ibuprofen (Ibu) | 81.50 | >100 |
| Hybrid 3a (Piperidine) | 81.09 | 85.09 |
| Hybrid 3b (Pyrrolidine) | 78.43 | 62.57 |
| Hybrid 3c (Tetrahydroquinoline) | 77.18 | 64.12 |
| Hybrid 3d (Tetrahydroisoquinoline) | 73.59 | 59.47 |
| Ascorbic Acid (Standard) | - | 24.84 |
| Quercetin (Standard) | - | 62.77 |
Development of Dual-Mechanism Ligands and Multitarget-Directed Ligands
Building on the concept of hybridization, the rational design of dual-mechanism or multitarget-directed ligands (MTDLs) aims to create single molecules that can modulate multiple pathological pathways simultaneously. nih.gov This is considered a promising strategy for complex diseases. nih.gov
A notable example is the development of ketoprofen derivatives designed to inhibit both cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.net MMPs are enzymes involved in tissue remodeling and are implicated in both inflammation and cancer progression. By chemically modifying the carboxylic acid group of ketoprofen into a hydroxamic acid, researchers synthesized 2-(3-benzoyl phenyl)propanohydroxamic acid. nih.govscilit.com This new compound not only retained anti-inflammatory properties but also gained the ability to inhibit MMPs. In animal models, this hydroxamic acid derivative proved to be a more potent anti-inflammatory agent than ketoprofen and also exhibited moderate anticancer activity against a panel of human tumor cell lines. nih.govscilit.comresearchgate.net
Another modification involved converting the ketone group of ketoprofen into a ketoxime, yielding 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. nih.govtechnologynetworks.com This compound also showed dual activity, though the hydroxamic acid analogue was found to be more potent. researchgate.net These studies demonstrate that rational structural modifications of the 3-(3-benzoylphenyl) core can successfully produce ligands with multiple mechanisms of action. nih.gov
Rationalization of Activity Modulations through Structural Changes
The observed changes in biological activity upon structural modification can be rationalized by considering their effects on molecular interactions, physicochemical properties, and pharmacokinetics.
Substituent Effects: Adding functional groups to the benzoylphenyl rings alters the molecule's steric and electronic profile. As seen with the azido-substituted ketoprofen analogues, a well-chosen substituent can facilitate novel, favorable interactions within a target's active site, leading to enhanced potency and selectivity. researchgate.net These changes affect how the ligand fits and binds to its receptor.
Modification of the Acid Moiety: The carboxylic acid is a key anchoring point for binding to COX enzymes but also a source of gastric toxicity. acs.orgrjptonline.org Converting it to an ester or amide creates a prodrug, masking the acidic nature and often reducing gastrointestinal irritation. rjptonline.orgnih.gov Alternatively, replacing it with a different functional group, such as a hydroxamic acid, can introduce a new binding motif capable of chelating metal ions in the active sites of other enzymes, like the zinc ion in MMPs, thereby creating a dual-action molecule. nih.gov
Conformational and Stereochemical Effects: The rigidity introduced by the double bond in the prop-2-enoic acid side chain restricts the molecule's conformational freedom. nih.gov This pre-organization can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents optimal binding. Similarly, the specific 3D arrangement of chiral centers, as seen in ketoprofen enantiomers, is paramount for a precise fit into the chiral environment of a protein's binding pocket. researchgate.net
Molecular docking simulations have been instrumental in providing insights into these structure-activity relationships. By modeling the binding of different analogues into the active sites of enzymes like COX and MMPs, researchers can visualize the key interactions and rationalize why certain structural changes lead to increased or decreased activity, guiding the design of more effective therapeutic agents. nih.govresearchgate.net
In Vitro and Non Human Biological Activity and Molecular Mechanisms of 3 3 Benzoylphenyl Prop 2 Enoic Acid
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic properties of 3-(3-Benzoylphenyl)prop-2-enoic acid are understood primarily through its structural analogy to ketoprofen (B1673614) and other NSAIDs. The underlying mechanisms involve the modulation of key inflammatory pathways.
The principal mechanism for the anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.govwikipedia.org These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. wikipedia.orgnih.gov this compound, sharing the 3-benzoylphenyl moiety with ketoprofen, is presumed to act as a COX inhibitor.
Ketoprofen itself is a non-selective inhibitor, targeting both COX-1 and COX-2 isoforms. wikipedia.orggoogle.com The S-enantiomer is primarily responsible for the pharmacological activity, particularly the inhibition of prostaglandin (B15479496) synthesis, while the R-enantiomer is significantly less active. google.comnih.gov Studies on chiral NSAIDs have shown that the S-enantiomers are potent inhibitors of both COX-1 and COX-2. nih.gov For instance, S-ketoprofen was found to be highly active on COX-2 with an IC50 value of 0.024 µmol/L in a whole blood model. nih.gov
The binding of NSAIDs to COX enzymes can involve interactions with key amino acid residues in the active site. For many acidic NSAIDs, an ionic bond with Arginine-120 is crucial. nih.gov However, other binding modes exist, such as hydrogen bonding with Tyrosine-385 and Serine-530, as demonstrated by the binding of diclofenac (B195802) to COX-2. nih.govresearchgate.net The carboxylic acid group of this compound is expected to play a critical role in its interaction with the COX active site, similar to other propionic acid derivatives. wikipedia.org
By inhibiting COX enzymes, this compound is expected to directly modulate the biosynthesis of prostaglandins (PGs). google.com The COX-mediated conversion of arachidonic acid yields prostaglandin H2 (PGH2), a common precursor for various pro-inflammatory prostanoids, including PGE2, PGI2, PGD2, and thromboxane (B8750289) A2 (TXA2). wikipedia.orgnih.gov A reduction in the levels of these mediators in inflamed tissues leads to a decrease in the cardinal signs of inflammation, such as redness, swelling, and pain. nih.gov
Research on the related compound 3-benzoyl-propionic acid (3BPA) has provided evidence for this mechanism. In an in vivo air pouch model, 3BPA demonstrated intense anti-inflammatory activity, which included a marked reduction in the levels of PGE2. researchgate.net This finding supports the hypothesis that compounds with this chemical scaffold interfere with the prostaglandin synthesis pathway.
While direct antibradykinin activity has not been extensively documented, an indirect antagonism of bradykinin-mediated effects is a plausible mechanism. Bradykinin (B550075) is a potent inflammatory mediator that can induce pain and increase vascular permeability. mdpi.com Its pro-inflammatory effects are, in part, mediated by the stimulation of phospholipase activity, which in turn promotes the biosynthesis of prostaglandins. mdpi.com Therefore, by inhibiting the prostaglandin synthesis pathway, a compound like this compound can functionally antagonize the inflammatory consequences of bradykinin activity.
The anti-inflammatory potential of compounds is frequently evaluated using various in vitro models. Common cell-based assays involve stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com The efficacy of a test compound is then measured by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and PGE2. mdpi.com
Cinnamic acid, which forms the backbone of this compound, has been shown to significantly inhibit LPS-induced NO production in RAW 264.7 macrophages. nih.gov Similarly, studies on 3-benzoyl-propionic acid in J774 cells showed a reduction in NO levels. researchgate.net Other in vitro methods include assessing the inhibition of protein denaturation and hemolysis of red blood cells, which are indicative of anti-inflammatory activity. researchgate.netnih.gov Ester prodrugs of ketoprofen have demonstrated efficacy in these assays. researchgate.net
| Compound/Extract | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| Cinnamic Acid | LPS-induced NO Production (RAW 264.7 cells) | Significant inhibition of nitric oxide production. | nih.gov |
| 3-Benzoyl-propionic Acid (3BPA) | Cell Viability and NO Production (J774 cells) | Low cytotoxicity and reduction of nitric oxide levels. | researchgate.net |
| Ketoprofen Ester Prodrugs | Bovine Serum Albumin (BSA) Denaturation Assay | Inhibition of protein denaturation. | researchgate.net |
| Ketoprofen Ester Prodrugs | Human Red Blood Cell (HRBC) Haemolysis Assay | Membrane stabilization effect, inhibiting hemolysis. | researchgate.net |
| Toona sinensis Extract | LPS-induced PGE2 Production (RAW 264.7 cells) | Dose-dependent reduction of PGE2 levels. | mdpi.com |
The carrageenan-induced rat paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new compounds. nih.govnih.gov The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response. mdpi.com The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase (after 3 hours) is primarily sustained by the overproduction of prostaglandins. mdpi.comnih.gov NSAIDs are particularly effective at inhibiting this second phase.
Studies on derivatives of 2-(3-benzoylphenyl)propanoic acid (ketoprofen) have demonstrated significant anti-inflammatory potency in this model. researchgate.net For example, specific ketoprofen derivatives were found to reduce rat paw edema by as much as 91%, a substantial increase over the parent drug. researchgate.net Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, reduced carrageenan-induced inflammation by over 40% three hours after oral administration. nih.gov These findings suggest that this compound would likely exhibit significant edema reduction in this in vivo model.
| Compound | Dose | Inhibition of Edema (%) | Time Point | Reference |
|---|---|---|---|---|
| Indomethacin (Reference) | 10 mg/kg | ~50% | 3 hours | nih.gov |
| Naproxen (Reference) | 15 mg/kg | 73% | 3 hours | nih.gov |
| Ketoprofen Derivative (16) | Not specified | 91% | Not specified | researchgate.net |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 75 mg/kg | 43.3% | 3 hours | nih.gov |
Anti-proliferative and Cytotoxic Activities
Beyond anti-inflammatory effects, molecules containing the 3-phenylprop-2-enoyl (cinnamoyl) or benzoylphenyl scaffolds have been investigated for their potential anti-proliferative and cytotoxic activities against various cancer cell lines. The structural features of this compound suggest it may also possess such properties.
Research into a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides demonstrated in vitro antiproliferative activity against a panel of nine different human cancer cell types. nih.gov These cinnamoyl derivatives were found to act as antitubulin agents, disrupting microtubule polymerization and arresting the cell cycle. nih.gov Furthermore, chalcones, which share the 3-aryl-2-propenoyl core structure, have exhibited concentration-dependent cytotoxic effects against human leukemia and breast adenocarcinoma cell lines. researchgate.net
Another cinnamic acid derivative, (E)-3-(3-methoxyphenyl) propenoic acid, has been reported to have anti-angiogenic properties, inhibiting the growth of new blood vessels, a critical process for tumor growth and proliferation. nih.gov Derivatives of 3-aminopropanoic acid have also shown structure-dependent antiproliferative activity against A549 lung cancer cells, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the efficacy of cisplatin. mdpi.com
| Compound Class | Cell Line(s) | Activity/IC50 | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 3-Aryl-2-propenoyl Chalcones | BV-173 (Leukemia) | IC50 values in the micromolar range (e.g., 3l: 2.9 µM) | Induction of apoptosis | researchgate.net |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | NCI 60-cell line panel | Inhibition of proliferation | Antitubulin agent | nih.gov |
| (E)-3-(3-methoxyphenyl) propenoic acid | Chorioallantois membrane (CAM) assay | Anti-angiogenic; decreased endothelial cell growth | Not specified | nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung Cancer) | IC50 as low as 2.47 µM | Not specified | mdpi.com |
| 5-Benzoyl-thieno[2-3-b]pyridines | MDA-MB-231, HCT116 | >85% inhibition of cell growth | Inhibition of PI-PLC | mdpi.com |
Based on a comprehensive review of the available research, there is limited specific data concerning the in vitro and non-human biological activities of the chemical compound this compound. This compound is primarily documented in pharmaceutical literature as an impurity or a related substance to the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen, which is chemically known as 2-(3-benzoylphenyl)propionic acid. veeprho.com
The research literature extensively covers the biological activities of Ketoprofen and its various other derivatives. For instance, synthesized derivatives of Ketoprofen, such as 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl} propanoic acid, have been evaluated for anti-inflammatory and in vitro antitumor activities. researchgate.net These studies included flexible ligand docking analyses to understand their potential inhibition of matrix metalloproteinases (MMPs) and cyclooxygenases. researchgate.net However, specific experimental results for this compound itself are not detailed in the provided search results.
Due to the scarcity of direct research on this compound for the specific biological activities outlined in the request, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following sections:
Enzyme Inhibition Profiling and Target Identification
Interaction with Specific Enzymes (e.g., PLA2, SVMPs)
Generating content for these sections would require extrapolating data from related but chemically distinct molecules, which would violate the instruction to focus solely on this compound.
Investigation of Molecular Targets and Signaling Pathways
This compound, commonly known as Ketoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to its interaction with specific molecular targets and the subsequent modulation of various signaling pathways involved in inflammation, pain, and fever. In vitro and non-human studies have been instrumental in elucidating these mechanisms.
The principal mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. patsnap.com The S-(+)-enantiomer of ketoprofen is particularly potent in this regard, demonstrating stereoselective inhibition of both COX isoenzymes. nih.gov
Beyond its well-documented effects on the COX pathway, research has revealed that this compound interacts with a broader range of molecular targets and signaling cascades. These include the lipoxygenase (LOX) pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and pathways involved in apoptosis and cell signaling. Furthermore, it has been shown to influence the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). researchgate.netnih.gov In non-human models, its antinociceptive effects have also been linked to the serotoninergic system. nih.gov
A significant finding from in vitro studies on porcine peripheral blood mononuclear cells (PBMCs) is the ability of high concentrations of ketoprofen to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov In a study on triple-negative breast cancer cells, ketoprofen was found to hinder the phosphorylation and activation of JAK2 and STAT molecules, leading to the inhibition of the JAK/STAT pathway. researchgate.netnih.gov
In the context of cellular metabolism, one study has suggested that ketoprofen can stimulate the activation of COX-2 through the p38 mitogen-activated protein kinase (p38MAPK) and mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is involved in promoting the browning of white adipose tissue in mice. researchgate.net
The following data tables summarize the inhibitory activity of this compound against its primary molecular targets as reported in various in vitro and non-human studies.
Table 1: In Vitro Inhibitory Activity of this compound on Cyclooxygenase (COX) Enzymes
| Compound Form | Enzyme | Experimental System | IC50 Value | Reference |
| S-(+)-Ketoprofen | COX-1 | - | 1.9 nM | selleckchem.com |
| S-(+)-Ketoprofen | COX-2 | - | 27 nM | selleckchem.com |
| S-Ketoprofen | COX-2 | Guinea Pig Whole Blood | 0.024 µmol/L | nih.gov |
| S-Ketoprofen | COX-2 | Human Monocytes (LPS-stimulated) | 2-25 nmol/L | nih.gov |
| S-Ketoprofen | COX-2 | Sheep Placenta (purified) | 5.3 µmol/L | nih.gov |
| R-Ketoprofen | COX-2 | Sheep Placenta (purified) | ≥ 80 µmol/L | nih.gov |
Table 2: In Vitro Inhibitory Activity of this compound on Lipoxygenase (LOX) Pathway
| Compound | Enzyme/Pathway | Experimental System | IC50 Value | Reference |
| Benzhydryl derivative of Ketoprofen | Lipoxygenase | Soybean | 20.5 µM | researchgate.net |
Table 3: Effects of this compound on Other Molecular Targets and Pathways
| Molecular Target/Pathway | Effect | Experimental System | Key Findings | Reference |
| JAK/STAT Pathway | Inhibition | Triple-Negative Breast Cancer Cells | Hindered phosphorylation and activation of JAK2 and STAT molecules. | researchgate.netnih.gov |
| Apoptosis | Induction (Extrinsic Pathway) | Triple-Negative Breast Cancer Cells | Significantly induced apoptosis and apoptotic markers. | researchgate.netnih.gov |
| MMP-2 and VEGF Expression | Decrease | Nude Mice with Osteosarcoma | Topical treatment decreased the expression of MMP-2 and VEGF. | nih.gov |
| Serotoninergic System | Involvement in Antinociception | Rat Model | Antinociceptive response involves serotoninergic mechanisms. | nih.gov |
| Cytokine Production (TNF-α, IL-1β, IL-6) | Reduction | Porcine PBMCs | High concentrations significantly reduced cytokine levels. | nih.gov |
| p38MAPK-mTORC1-COX-2 Pathway | Activation | 3T3-L1 cells and inguinal WAT in mice | Stimulates activation of COX-2, promoting white fat browning. | researchgate.net |
Potential Applications in Diverse Scientific and Industrial Fields Non Medical
Role as a Chemical Building Block for Complex Molecules and Polymers
The structure of 3-(3-Benzoylphenyl)prop-2-enoic acid is inherently suited for its use as a foundational unit, or building block, in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the carbon-carbon double bond, and the aromatic rings—allows it to participate in a wide array of chemical reactions.
The general class of 3-aroylprop-2-enoic acids, to which this compound belongs, serves as versatile precursors in the synthesis of various heterocyclic compounds. researchgate.net These acids can react with binucleophiles (molecules with two nucleophilic centers) to construct complex ring systems that are scaffolds for new materials and specialty chemicals. researchgate.net
Furthermore, the prop-2-enoic acid (acrylate) portion of the molecule is a vinyl monomer, making it highly suitable for polymerization. Acrylic acid and its derivatives are fundamental raw materials in the polymer industry, used to create a vast range of polyacrylates. douwin-chem.com These polymers are used in everything from adhesives and synthetic resins to superabsorbent materials and textiles. douwin-chem.comchemicalbook.com By incorporating this compound into a polymer chain, the unique properties of the benzophenone (B1666685) group can be imparted to the final material.
Applications in Materials Science
The compound's distinct structural components suggest significant potential in the field of materials science, particularly in the development of advanced coatings and "smart" materials.
This compound could serve a dual purpose in coating formulations. The benzoylphenyl group is a derivative of benzophenone, a compound widely used as a photoinitiator in UV-curable coatings. researchgate.netresearchgate.net Upon exposure to ultraviolet light, the benzophenone moiety absorbs energy and initiates a free-radical polymerization process, rapidly hardening or "curing" the liquid coating into a durable, cross-linked film. mdpi.comnih.gov Using derivatives of benzophenone can improve performance and reduce the migration of these molecules out of the cured coating. google.com
Simultaneously, the acrylic acid portion of the molecule allows it to be chemically integrated into the polymer backbone of the coating itself. chemanalyst.com This would create a polymer with built-in photo-initiating capabilities, potentially leading to more efficient and stable coatings. In addition to their role as photoinitiators, benzophenone derivatives are also employed as photostabilizers that protect materials from degradation by sunlight. partinchem.comnih.gov
| Benzophenone Derivative | Key Feature | Application in Coatings | Reference |
|---|---|---|---|
| Benzophenone (BP) | Parent compound | Common photoinitiator for UV-curing of coatings, inks, and plastics. | researchgate.net |
| 4-Hydroxybenzophenone | Functionalized for synthesis | Intermediate for creating polymeric or high-performance photoinitiators. | researchgate.net |
| Alkoxylated Benzophenones | Non-volatile, non-toxic | Photoinitiator for exterior architectural coatings with improved gloss retention. | google.comgoogle.com |
| Polymeric Benzophenone (e.g., PEG-BP) | Reduced migration and odor | Used in UV-curing where low toxicity and stability are critical. | researchgate.net |
The development of materials that can repair themselves or respond to external stimuli is a frontier in materials science. The benzophenone group within this compound is a photo-cross-linker, a molecule that can form new covalent bonds between polymer chains when exposed to light. mdpi.comnih.gov This property is fundamental to creating smart polymers and hydrogels. nih.govrsc.org By incorporating this molecule into a polymer network, one could create a material whose stiffness, shape, or permeability can be altered with UV light.
This photo-cross-linking capability also has potential in self-healing materials. Self-healing mechanisms often rely on the ability to reform broken bonds. google.com While many systems use reversible chemistry, the benzophenone moiety has been successfully incorporated into a self-healing gel. nih.gov In one study, a polymer containing benzophenone substituents was part of a system that could self-heal at room temperature through the temperature-dependent hydrolysis of ester bonds and subsequent bond formation through coordination with metal ions. nih.gov This demonstrates that the benzophenone structure is compatible with advanced, responsive material design. Furthermore, chalcones, which are structurally similar to the core of this compound, are being investigated for use in polymers due to their unique optical and mechanical properties. researchgate.netstmjournals.com
Potential in the Food and Cosmetic Industries
Beyond materials science, the structural features of this compound suggest potential, though less direct, applications in the food and cosmetic sectors, primarily based on analogy with similar molecules.
While there is no direct evidence of this compound being used as a flavorant, its structure is closely related to cinnamic acid (3-phenylprop-2-enoic acid). Cinnamic acid and its various esters are widely used in the food and cosmetic industries as flavor and fragrance components. njchm.comnih.gov They are responsible for scents and tastes such as cinnamon, as well as fruity and floral notes like apple and cherry. njchm.comjocpr.com Given this structural similarity, it is plausible that this compound or its simple esters could possess interesting organoleptic properties, although extensive toxicological and sensory evaluation would be required.
A more direct and well-supported potential application lies in its use as a stabilizer. The benzophenone core is a highly effective ultraviolet (UV) light absorber. Benzophenone and its derivatives are widely used as UV filters in a variety of industries to prevent photodegradation. partinchem.comnih.gov
In the cosmetics industry, benzophenones are common ingredients in sunscreens and personal care products, where they protect both the skin from sun damage and the product formulation itself from being degraded by light. partinchem.comnih.gov In the food industry, they are added to plastic packaging materials. researchgate.netresearchgate.net By blocking UV radiation, they help to preserve the quality, color, and nutrient content of the food inside, thereby extending its shelf life. researchgate.netepa.gov The mechanism of action involves the benzophenone molecule absorbing high-energy UV photons and dissipating the energy as harmless low-level heat, preventing the light from reaching and damaging the product. partinchem.com
| Stabilizer (UV Absorber) | Common Name | Typical Application | Reference |
|---|---|---|---|
| Benzophenone-1 | UV-0 | UV absorber in plastics, coatings, and cosmetics. | partinchem.com |
| Benzophenone-2 | UV BP 2 | Used in sunscreens, perfumes, and coatings for thermal stability. | partinchem.com |
| Benzophenone-3 | Oxybenzone | Commonly used in sunscreens to absorb UVB and short-wave UVA. | researchgate.net |
| Benzophenone-12 | UV 81 | Highly efficient UV absorber for polyolefins (PE, PP), PVC, and coatings. | partinchem.com |
Role as Firming Agents in Skin Care Formulations
The structural attributes of chalcones, including this compound, indicate a potential role in cosmetic formulations aimed at improving skin firmness. The mechanism of skin aging involves factors such as oxidative stress, inflammation, and the degradation of extracellular matrix proteins like collagen and elastin (B1584352) by enzymes such as matrix metalloproteinases (MMPs). Advanced glycation end products (AGEs) also contribute to the loss of skin elasticity and firmness by cross-linking these structural proteins.
Chalcone (B49325) derivatives have been investigated for their antioxidant and anti-inflammatory properties, which are crucial for mitigating extrinsic skin aging caused by environmental factors like UV radiation. By scavenging free radicals and modulating inflammatory pathways, these compounds can help protect the structural integrity of the skin. Furthermore, certain chalcone derivatives have been shown to inhibit the activity of MMPs, enzymes responsible for breaking down collagen. This inhibitory action is a key mechanism for maintaining the skin's structural support and, consequently, its firmness. The potential for chalcones to protect against glycation further supports their application as anti-aging and firming ingredients. While direct studies on this compound as a firming agent are not prevalent, the functional properties of the chalcone class provide a strong rationale for its investigation in skincare formulations designed to enhance skin tonicity and reduce laxity.
Research Reagents and Probes in Chemical Biology
The unique chemical structure of this compound makes it and its derivatives valuable tools for chemical biology research. The α,β-unsaturated ketone moiety is a key reactive feature, serving as a Michael acceptor, which can covalently interact with nucleophilic residues in biomolecules.
The chalcone scaffold is a viable candidate for the development of molecular probes for bioconjugation and protein labeling. The electrophilic nature of the double bond in the enone system allows for covalent bond formation with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues, through a Michael addition reaction.
This reactivity can be harnessed to design derivatives of this compound that act as probes to selectively label proteins. By incorporating a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or an affinity handle—into the chalcone structure, researchers can create powerful tools for:
Visualizing protein localization within cells.
Identifying protein-protein interactions .
Pull-down assays to isolate and identify specific protein targets.
The synthesis of such derivatives is facilitated by the straightforward chemistry of chalcones, which allows for modifications on either of the two aromatic rings. This adaptability enables the creation of a diverse library of probes with varied specificity and reporting capabilities for exploring complex biological systems.
Chalcones and their derivatives are widely recognized for their ability to modulate the activity of various enzymes, making them useful as reagents in enzyme activity assays. They can act as inhibitors or, in some cases, activators, and their mechanism of action can be either reversible or irreversible. The interaction with the enzyme's active site or allosteric sites is often driven by the functionalities present on the chalcone's aromatic rings.
Numerous studies have demonstrated the inhibitory effects of chalcone derivatives on a range of enzymes, including:
Cholinesterases (AChE and BChE): Chalcones have been synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative disease research.
Tyrosinase: As inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, chalcones are valuable tools in studies related to pigmentation.
Kinases and Other Enzymes: The chalcone scaffold has been explored for its inhibitory activity against a wide array of other enzymes, such as kinases, oxidoreductases, and CYP1 isoforms, highlighting their broad utility in biochemical and pharmacological research.
In the context of enzyme assays, derivatives of this compound can be used as positive controls for inhibition, to help elucidate enzyme mechanisms, or to screen for new and more potent modulators. The IC₅₀ values, representing the concentration required for 50% inhibition, are a key parameter determined in these assays, as shown in the table below for representative chalcone derivatives against various enzyme targets.
Table 1: Examples of Enzyme Inhibition by Chalcone Derivatives
| Chalcone Derivative Class | Target Enzyme | Reported IC₅₀ Values (µM) |
|---|---|---|
| Substituted Chalcones | Acetylcholinesterase (AChE) | 22 - 37.6 |
| Fluorinated Chalcone Analog | Tyrosinase | Inhibition of 38% at 500 µM |
| Pyrrole-based Chalcone | CYP1B1 Isoform | ~0.2 |
| Pyrrole-based Chalcone | CYP1A1 Isoform | ~0.9 |
This table is representative of data found for the broader class of chalcone derivatives and serves to illustrate their potential as enzyme modulators.
Analytical Methodologies for 3 3 Benzoylphenyl Prop 2 Enoic Acid and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For 3-(3-Benzoylphenyl)prop-2-enoic acid, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying this compound. This method offers high resolution and sensitivity. A typical HPLC method involves a stationary phase, a mobile phase, and a detector. For the analysis of related compounds like 1-(3-benzoylphenyl)ethanone, a C18 column is often used as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase, a mixture of solvents such as acetonitrile (B52724) and water, is passed through the column to elute the compound. cnrs.fr The concentration of the compound is determined by a detector, commonly a UV-Vis detector, as the molecule contains chromophores that absorb ultraviolet light. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Value |
| Stationary Phase | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Detailed research findings have demonstrated that optimizing the HPLC method, including the gradient elution program, is critical for achieving sharp peaks and baseline separation from impurities. nih.gov For instance, a gradient starting with a lower concentration of the organic solvent and gradually increasing it allows for the effective separation of compounds with a range of polarities. cnrs.fr
Thin Layer Chromatography (TLC) for Qualitative Analysis and Separation
Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for the qualitative analysis and separation of this compound. fishersci.comsci-hub.stresearchgate.net It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments. sci-hub.st The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. sci-hub.st The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. sci-hub.st
A simple and reliable method for the determination of the related compound 2-(3-benzoylphenyl)propionic acid in biological fluids has been described, which utilizes ether extraction followed by TLC separation. nih.gov After separation, the spots can be visualized under UV light, and the compound can be eluted for further quantification. nih.gov
Table 2: Typical TLC System for Aromatic Carboxylic Acids
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Toluene/Ethyl acetate/Formic acid (5:4:1, v/v/v) |
| Detection | UV light (254 nm) or iodine vapor |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile derivative, such as a methyl ester. This can be achieved by reacting the acid with a derivatizing agent like diazomethane (B1218177) or by using an acidic methanol (B129727) solution. Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase.
Table 3: General GC Parameters for Analysis of Carboxylic Acid Methyl Esters
| Parameter | Value |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Ramped from a low to a high temperature (e.g., 100 to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized form of column chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. nih.gov This technique is essential when the biological activity of a compound is stereospecific. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds. nih.govnih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving optimal separation. nih.govmdpi.com
Table 4: Common Chiral Stationary Phases for HPLC
| Chiral Stationary Phase (CSP) Type | Common Trade Names |
| Polysaccharide-based (cellulose and amylose derivatives) | Chiralcel®, Chiralpak® |
| Pirkle-type (brush-type) | Whelk-O®, Regis® |
| Macrocyclic glycopeptides | Chirobiotic® |
The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be accurately determined from the peak areas of the two enantiomers in the chromatogram. mdpi.com
Spectrophotometric Detection and Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a widely used method for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. utwente.nl this compound possesses chromophoric groups, such as the benzoyl and phenylprop-2-enoic acid moieties, which give rise to characteristic UV absorption maxima. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative analysis of the compound.
For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A study on the determination of 2-(3-benzoylphenyl)propionic acid utilized this principle for quantification after TLC separation, with a detection wavelength of 255 nm. nih.gov
Table 5: UV-Vis Spectroscopic Data for a Structurally Related Compound
| Parameter | Value |
| Solvent | Methanol |
| λmax | ~255 nm |
| Molar Absorptivity (ε) | Concentration-dependent |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. These techniques involve the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction at an electrode surface. While specific electrochemical methods for this compound are not extensively documented, the presence of the carboxylic acid and ketone functionalities suggests that it could be amenable to electrochemical analysis, potentially after a chemical or electrochemical conversion to an electroactive species.
For instance, voltammetric techniques, such as cyclic voltammetry, could be employed to study the oxidation or reduction behavior of the compound. mdpi.com The development of chemically modified electrodes or biosensors could enhance the selectivity and sensitivity of the detection. mdpi.commdpi.com For example, biosensors based on enzymes that can interact with the analyte of interest have been developed for the detection of other phenolic acids. mdpi.com These methods are often advantageous due to their simplicity, portability, and high sensitivity. mdpi.com
Table 6: Overview of Potentially Applicable Electrochemical Techniques
| Technique | Principle | Potential Application |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. | To investigate the redox properties of the compound. |
| Differential Pulse Voltammetry | A voltammetric method used for measurement where the current is measured immediately before each potential change, and the current difference is plotted as a function of potential. | For quantitative analysis with high sensitivity. |
| Amperometry | Measures the electric current resulting from an electrochemical reaction at a constant potential. | For continuous monitoring or as a detection method in flow systems like HPLC. |
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupled or hyphenated techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the quantitative analysis of this compound and its metabolites in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method due to its high sensitivity, specificity, and applicability to polar and non-volatile compounds. Gas chromatography-mass spectrometry (GC-MS) is also utilized, though it often requires derivatization to improve the volatility of the target analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly in its tandem mass spectrometry (MS/MS) configuration, is the gold standard for the bioanalysis of this compound. This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This allows for accurate quantification even at very low concentrations, minimizing interference from endogenous matrix components. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle-sized columns, has been employed to achieve rapid and highly sensitive analyses. nih.govresearchgate.net A UPLC-MS/MS method was developed for the quantification of this compound in human dermal microdialysis samples, a matrix characterized by very low sample volumes (1-30 µL) and analyte concentrations. nih.govcore.ac.uk In this assay, the compound was separated on a C18 column and analyzed in negative electrospray ionization (ESI) mode. nih.gov The MRM transition of m/z 253.00 > 209.00 was used for quantification, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.govcore.ac.uk
LC-MS/MS methods have been validated for various biological matrices, including plasma, milk, and urine. nih.govnih.govhakon-art.com For instance, a method for determining the compound in bovine milk involved extraction with acetonitrile, purification with a C18 solid-phase extraction (SPE) cartridge, and analysis using a C8 column with negative ion mode ESI. nih.gov The sample preparation is crucial for removing interfering substances and concentrating the analyte. Common techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate, SPE, and protein precipitation. nih.govhakon-art.com
The versatility of LC-MS/MS also permits the simultaneous determination of this compound and its metabolites or other co-administered compounds. nih.gov Given that the compound is a chiral molecule, enantioselective LC-MS/MS methods have also been developed to quantify the individual (R)- and (S)-enantiomers in plasma, which is critical for detailed pharmacokinetic studies. hakon-art.comscilit.com
Table 1: Examples of LC-MS/MS Methodologies for this compound Quantification
| Matrix | Sample Preparation | LC Column | Mobile Phase | Ionization/Mode | MRM Transition (m/z) | LLOQ | Reference |
|---|---|---|---|---|---|---|---|
| Human Dermal Microdialysate | Liquid-Liquid Extraction (Ethyl Acetate) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Acetonitrile:Methanol:Water (60:20:20, v/v/v) | ESI (-) | 253.0 > 209.0 | 0.5 ng/mL | nih.govcore.ac.uk |
| Bovine Milk | Acetonitrile Extraction & SPE (C18) | Phenomenex Luna C8(2) | Not specified | ESI (-) | Not specified | Not specified | nih.gov |
| Swine/Cat Plasma & Exudate | Protein Precipitation (Acetonitrile) | Chirobiotic V (250 x 4.6 mm, 5 µm) | Methanol:Acetic Acid:Ammonia | ESI (+) | 255.0 (Protonated molecular ion) | 10 ng/mL | hakon-art.com |
| Poultry Plasma | Protein Precipitation | Not specified | Not specified | Not specified | Not specified | 0.5 ng/mL | ekb.eg |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful coupled technique for the analysis of this compound. However, due to the carboxylic acid functional group, the compound is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert the carboxylic acid into a less polar and more volatile ester, such as a methyl ester. hakon-art.comelsevierpure.com
A GC-MS/MS method was developed to analyze for residues in bovine milk, where samples were extracted with acetonitrile and purified via SPE. nih.gov While this study demonstrated the feasibility of GC-MS/MS, it also noted poor precision for this compound compared to other analytes in the same panel, with a relative standard deviation of 28%. nih.gov
An interesting artifact was observed in one study during the routine GC-MS analysis of horse urine. elsevierpure.com The unexpected formation of the methyl ester of this compound was detected. Further investigation revealed that the artifact was formed during the alkaline liquid-liquid extraction process when methanol (used as a solvent for an internal standard) reacted with the parent compound in the presence of lipase (B570770) enzymes from bacteria within certain urine samples. elsevierpure.com This finding highlights the critical importance of evaluating sample workup procedures to prevent unintended chemical transformations that could lead to erroneous results. elsevierpure.com
Table 2: Example of GC-MS/MS Methodology for this compound Quantification
| Matrix | Sample Preparation | Derivatization | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Bovine Milk | Acetonitrile Extraction & SPE (Isolute C18) | Implied (required for GC) | GC-MS/MS | Detection capability (CCβ) of 4.58 ng/mL; poor precision (RSD 28%) noted. | nih.gov |
| Horse Urine | Alkaline Liquid-Liquid Extraction | Artifactual (Methylation) | GC-MS | Observed formation of methyl ester artifact due to enzymatic activity in the sample. | elsevierpure.com |
Conclusion and Future Research Perspectives
Synthesis and Derivatization Advancements
While the fundamental synthesis of cinnamic acid derivatives is well-established, future work on 3-(3-Benzoylphenyl)prop-2-enoic acid should pursue more advanced and efficient synthetic strategies. The development of novel catalytic systems for reactions like the Perkin or Knoevenagel condensation could enhance yields and reduce environmental impact.
A primary focus for future research will be the systematic derivatization of the parent molecule to build a comprehensive library for structure-activity relationship (SAR) studies. These efforts will be crucial for fine-tuning the compound's properties for specific applications.
Table 1: Proposed Derivatization Strategies and Their Rationale
| Modification Site | Proposed Chemical Changes | Scientific Rationale |
|---|---|---|
| Carboxylic Acid Group | Esterification, Amidation, Conversion to hydroxamic acid | To modulate solubility, membrane permeability, and metabolic stability; hydroxamic acids may introduce new biological activities such as metalloproteinase inhibition. scilit.comresearchgate.net |
| Benzoyl Phenyl Ring | Introduction of electron-donating/-withdrawing groups (e.g., -OH, -OCH₃, -Cl, -NO₂) | To alter electronic properties, which can influence binding affinity to biological targets and modify antioxidant or anti-inflammatory potential. nih.govjocpr.com |
| Cinnamic Phenyl Ring | Substitution with various functional groups | To systematically probe the steric and electronic requirements of target binding sites. |
| α-Carbon of Prop-2-enoic Acid | Introduction of small alkyl or other functional groups | To influence the molecule's conformation and its reactivity as a Michael acceptor, potentially altering its biological activity profile. researchgate.net |
Deeper Understanding of Molecular Interactions and Mechanisms
A critical gap in the current knowledge is the precise molecular mechanism of action for this compound. Future investigations must move beyond preliminary screenings to identify and validate its specific biological targets. Advanced biochemical and cell-based assays, including proteomics and affinity-based methods, will be instrumental in pinpointing direct protein interactions.
Once primary targets are identified, detailed structural biology studies, such as X-ray co-crystallography or cryo-electron microscopy, will be essential. These studies would provide atomic-level resolution of the binding mode, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and specificity. This mechanistic insight is indispensable for the rational design of second-generation derivatives with improved potency and selectivity, a strategy that has proven effective for related compounds. scilit.com
Exploration of Novel Biological Activities Beyond Current Scope
Given the diverse pharmacological profiles of cinnamic acid and benzophenone (B1666685) derivatives, it is highly probable that this compound possesses a broader range of biological activities than currently presumed. nih.govnih.gov Future research should involve comprehensive screening of the compound and its derivative library against a wide array of biological targets.
Table 2: Potential Biological Activities for Future Investigation
| Potential Biological Activity | Rationale Based on Structural Analogs | Potential Therapeutic Areas |
|---|---|---|
| Anticancer | Ketoprofen (B1673614) derivatives have shown antitumor activity; many cinnamic acid derivatives are also known anticancer agents. researchgate.netnih.govresearchgate.net | Oncology |
| Antimicrobial/Antifungal | Cinnamic acid derivatives are well-documented for their efficacy against various bacteria and fungi. jocpr.comnih.gov | Infectious Diseases |
| Antidiabetic | Certain cinnamic acid derivatives act as insulin-secreting agents, and benzoylpropenoic acids have been investigated as aldose reductase inhibitors. jocpr.comnih.gov | Metabolic Disorders |
| Antioxidant | The phenolic and cinnamic structures are known for their ability to scavenge reactive oxygen species. jocpr.com | Diseases related to oxidative stress |
| Neuroprotective | Some cinnamic acid derivatives have demonstrated protective effects in models of neurological disorders. nih.gov | Neurodegenerative Diseases |
Development of Non-Medical Industrial Applications
The unique combination of a benzophenone chromophore and a polymerizable acrylic acid moiety makes this compound a promising candidate for various material science and industrial applications.
Table 3: Potential Industrial Applications
| Potential Application | Function of the Compound | Relevant Industries |
|---|---|---|
| UV-Curable Coatings and Inks | Acts as a photoinitiator due to the benzophenone core, initiating polymerization upon UV exposure. | Printing, Adhesives, Electronics |
| UV Protection in Cosmetics/Plastics | The cinnamate (B1238496) and benzophenone structures absorb UV radiation, protecting products from photodegradation. researchgate.net | Cosmetics, Packaging, Polymers |
| Polymer Synthesis | Can be used as a functional monomer to synthesize polymers with specific optical or physical properties. | Materials Science, Plastics |
| Fragrance and Flavoring | Cinnamic acid esters are widely used as fragrance components and flavor fixatives in various consumer products. njchm.com | Perfumery, Food & Beverage |
Integration of Advanced Computational and Experimental Approaches
To accelerate the discovery and optimization process, a synergistic approach integrating computational modeling and experimental validation is essential. Future research should leverage in silico techniques to guide laboratory work, thereby saving time and resources.
Key integrated strategies include:
Molecular Docking and Dynamics: Simulating the binding of designed derivatives to the active sites of known targets (e.g., cyclooxygenases, aldose reductase, microbial enzymes) can predict binding affinities and guide the selection of the most promising candidates for synthesis. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on experimental data from a library of derivatives can identify the key physicochemical properties that correlate with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives early in the design phase, helping to prioritize compounds with more favorable drug-like properties.
By combining these computational predictions with rigorous experimental validation, researchers can create a highly efficient feedback loop for the rational design and development of this compound-based compounds for a multitude of applications. researchgate.net
Q & A
Q. What synthetic strategies are recommended for preparing 3-(3-Benzoylphenyl)prop-2-enoic acid?
A common approach involves coupling reactions between benzoylphenyl precursors and propenoic acid derivatives. For example, heating ketoprofen-like intermediates with amino alcohols in the presence of triethylamine (TEA) at 100–125°C, followed by purification via column chromatography using solvent mixtures like dichloromethane/methanol or ethyl acetate/cyclohexane . Optimize reaction time and temperature to avoid side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Use nuclear magnetic resonance (NMR) to confirm the double bond geometry (E/Z configuration) and aromatic substitution patterns. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and conjugated double bonds (C=C ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Input experimental data (e.g., intensity measurements) and use iterative least-squares methods to optimize atomic coordinates and thermal parameters. Validate results using the CIF check tool and cross-reference with ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved for this compound?
For twinned crystals, apply SHELXL’s twin refinement module with a BASF parameter to account for domain orientation. For positional disorder, use PART instructions to model alternative atomic positions and constrain occupancy factors. Validate hydrogen-bonding networks using graph-set analysis to ensure geometric consistency with literature patterns .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the α,β-unsaturated carbonyl system) prone to nucleophilic attack. Molecular docking studies may further elucidate interactions with biological targets, such as enzymes or receptors .
Q. How do hydrogen-bonding motifs influence the crystal packing and stability of this compound?
Analyze hydrogen bonds (e.g., O–H···O between carboxylic acid groups) using graph-set notation (e.g., D for donor, A for acceptor). For example, a C(6) motif indicates a six-membered ring formed via intermolecular H-bonds. Compare these patterns with related propenoic acid derivatives to identify trends in melting points or solubility .
Q. Why might synthetic yields vary significantly under similar conditions, and how can this be mitigated?
Steric hindrance from the benzoylphenyl group may slow reaction kinetics. Use microwave-assisted synthesis to enhance energy transfer or switch to polar aprotic solvents (e.g., DMF) to stabilize transition states. Monitor intermediates via thin-layer chromatography (TLC) to identify incomplete conversions .
Methodological Notes
- SHELX Refinement : Always cross-validate residual electron density maps to detect omitted solvent molecules or disorder .
- Chromatography : Adjust solvent polarity gradients to separate geometric isomers (E vs. Z) of the propenoic acid moiety .
- Graph-Set Analysis : Use Mercury software to visualize and quantify hydrogen-bonding networks, ensuring compatibility with Etter’s rules for crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
